Palosuran is classified as a non-peptidic small molecule and belongs to the category of urotensin II receptor antagonists. It is synthesized to selectively inhibit the urotensin II signaling pathway, which is implicated in various physiological processes, including vasoconstriction and modulation of blood pressure. The compound is primarily derived from synthetic processes developed by pharmaceutical companies, notably GlaxoSmithKline .
The synthesis of palosuran involves several chemical reactions that create the final product from simpler precursors. While specific proprietary methods are often not disclosed in detail, it typically includes:
The structure of palosuran was confirmed through various analytical techniques including one-dimensional nuclear magnetic resonance spectroscopy and mass spectrometry .
Palosuran undergoes various chemical reactions during its synthesis and in biological systems:
Palosuran acts by competitively inhibiting the binding of urotensin II to its receptor (UT). This blockade prevents the activation of G-protein coupled signaling pathways that would normally lead to vasoconstriction and other physiological responses associated with increased blood pressure:
The IC50 values indicate that palosuran has a significantly higher affinity for human urotensin II receptors compared to rat receptors (IC50 values of 17 nM vs. >10 μM), highlighting its selectivity .
Palosuran hydrochloride has been utilized in various research applications:
Palosuran's unique properties make it a valuable compound for exploring therapeutic avenues targeting the urotensin II pathway across multiple disease contexts.
The development of Palosuran hydrochloride (ACT-058362) originated from targeted pharmacophore modeling of the urotensin-II (U-II) receptor (UT). Initial virtual screening leveraged a three-dimensional pharmacophore query derived from nuclear magnetic resonance (NMR) studies of U-II peptide analogues, which identified Trp-7, Lys-8, and Tyr-9 as essential residues for receptor recognition [1]. This approach enabled the identification of six nonpeptidic scaffold classes from compound libraries, with Palosuran emerging as a lead quinolinyl-urea derivative. The synthesis commenced with N-alkylation of 4-hydroxy-piperidine, followed by carbamoylation with 2-methylquinolin-4-yl isocyanate to form the core urea structure. Final sulfate salt formation yielded Palosuran hydrochloride [7] [10].
A critical advancement was the implementation of membrane versus whole-cell binding assays to evaluate species selectivity. These studies revealed that Palosuran exhibits "primate-selective" UT antagonism, with high affinity for human and monkey recombinant UT receptors (Ki = 4–5 nM in membrane preparations) but significantly reduced affinity for rodent, feline, and even human UT in intact cellular environments (Ki = 50–276 nM) [2]. This disparity underscores the influence of cellular context on ligand-receptor interactions and informed subsequent synthetic strategies to improve membrane permeability.
Table 1: Binding Affinity of Palosuran Across Species and Assay Formats
Species | Assay Format | Ki Value | Functional Activity (IC₅₀) |
---|---|---|---|
Human | Cell Membranes | 5 ± 1 nM | 3.6 nM |
Human | Intact Cells | 276 ± 67 nM | 323 ± 67 nM |
Monkey | Cell Membranes | 4 ± 1 nM | Not Reported |
Rat | Cell Membranes | >1,000 nM | >10,000 nM |
Structural refinement of Palosuran focused on enhancing UT receptor specificity, metabolic stability, and primate-to-rodine translational relevance. Deconstruction studies of sulfonamide-based UT antagonists revealed that the quinolinyl-urea scaffold of Palosuran could be modified by replacing the 4-benzylpiperidine moiety with benzylamine or benzylsulfone groups. These derivatives maintained nanomolar potency (IC₅₀ = 2–4 nM in U2OS cells) while improving passive permeability (Papp > 10 × 10⁻⁶ cm/s in Caco-2 assays) [7]. Key modifications included:
Table 2: Structure-Activity Relationship (SAR) Analysis of Palosuran Analogues
Structural Modification | UT Binding Ki (nM) | Metabolic Stability (HLM t₁/₂, min) | Cellular Potency (IC₅₀) |
---|---|---|---|
Parent Palosuran | 5 ± 1 | 12 | 323 ± 67 nM |
Benzylamine Derivative | 3.8 | 42 | 28 nM |
Fluorinated Aryl Sulfonamide | 2.1 | 65 | 15 nM |
(R)-Pyrrolidin-3-yloxy variant | 1.7 | 88 | 8 nM |
Comparative studies with piperazino-isoindolinone antagonists revealed that Palosuran’s 1-[2-(4-benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)urea structure optimally balances UT affinity and physicochemical properties for oral delivery, though its efficacy is limited by target engagement in intact tissues [4].
Palosuran exhibits complex pharmacokinetics characterized by biphasic absorption. In healthy human subjects, oral administration (5–2000 mg) resulted in rapid absorption with dual plasma concentration peaks at ~1 h and ~4 h post-dose, attributed to enterohepatic recirculation. This profile contributed to dose-proportional increases in AUC and Cₘₐₓ up to 500 mg, with an apparent terminal elimination half-life of ~20 h [6]. Key bioavailability parameters include:
Table 3: Pharmacokinetic Parameters of Palosuran Hydrochloride
Dose (mg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀–ₜ (ng·h/mL) | t₁/₂ (h) |
---|---|---|---|---|
100 | 420 ± 98 | 1.1 / 3.9 | 2,850 ± 510 | 19.2 ± 3.1 |
500 | 2,150 ± 310 | 1.0 / 4.2 | 14,900 ± 2,100 | 20.8 ± 4.3 |
2000 | 7,980 ± 1,240 | 1.3 / 4.5 | 58,300 ± 9,400 | 22.1 ± 5.6 |
Data from single-dose study in healthy males [6]
Formulation strategies to overcome solubility limitations (aqueous solubility = 0.03 mg/mL at pH 7.4) included nanocrystal dispersion and lipid-based self-emulsifying drug delivery systems (SEDDS). SEDDS formulations increased apparent solubility by 12-fold and reduced variability in Cₘₐₓ by 40% compared to conventional tablets, though clinical development was discontinued due to variable target coverage in diabetic nephropathy trials [4] [6]. The pharmacokinetic variability observed in these trials was partially attributed to irreversible protein binding (95% bound to human serum albumin), which limits free drug concentrations at the UT receptor despite adequate plasma exposure [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7